molecular formula C10H7N3O B14169079 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile CAS No. 1196152-09-6

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile

Cat. No.: B14169079
CAS No.: 1196152-09-6
M. Wt: 185.18 g/mol
InChI Key: AUGRBDSKYMDPPF-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile is a chemical compound with a unique structure that includes a pyridine ring, a ketone group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile typically involves the reaction of pyridine derivatives with malononitrile under specific conditions. One common method includes the use of ethyl 2-oxo-2-(pyridin-2-yl)acetate as a starting material. This compound is reacted with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted pyridine derivatives .

Scientific Research Applications

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. The pathways involved include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-(pyridin-2-yl)acetate
  • Ethyl 2-oxo-2-(pyridin-3-yl)acetate
  • Ethyl oxo(pyridin-2-ylamino)acetate

Uniqueness

2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1196152-09-6

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(2-oxo-2-pyridin-2-ylethyl)propanedinitrile

InChI

InChI=1S/C10H7N3O/c11-6-8(7-12)5-10(14)9-3-1-2-4-13-9/h1-4,8H,5H2

InChI Key

AUGRBDSKYMDPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(C#N)C#N

Origin of Product

United States

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